N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide, also known as CP-31398, is a small molecule that has gained attention for its potential as a therapeutic agent in cancer research.
Scientific Research Applications
Pharmacokinetics and Metabolism
Research on similar compounds, such as selective androgen receptor modulators (SARMs), has explored their pharmacokinetics and metabolism. For instance, the study by Wu et al. (2006) on a SARM identified its pharmacokinetic characteristics, including absorption, distribution, metabolism, and excretion in rats, which could be relevant to understanding how N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide behaves in biological systems (Wu et al., 2006).
Synthesis and Chemical Reactivity
Research on the synthesis and reactivity of cyclopropene analogues, like the work by Triola et al. (2003), can offer insights into chemical synthesis methods that might apply to this compound. Such studies detail the creation of compounds with specific structural features and their effects on enzymes, which could suggest potential pharmaceutical applications or research avenues (Triola et al., 2003).
Analytical Techniques
Research on related compounds also involves the development of analytical techniques for their detection and quantification. For example, the study by Rangappa et al. (2000) on the spectrophotometric determination of Flutamide demonstrates the importance of accurate analytical methods for drug quantification in pharmaceutical formulations. Similar approaches could be applied to this compound for its characterization and quality control in research and development contexts (Rangappa et al., 2000).
Potential Applications in Drug Discovery
The synthesis and evaluation of related compounds in drug discovery, such as the development of aromatase inhibitors for cancer treatment by Hartmann and Batzl (1986), highlight the potential of this compound in contributing to new therapeutic agents. These studies illustrate the process of creating and assessing the efficacy of novel compounds in treating diseases, providing a framework for future research on this compound (Hartmann & Batzl, 1986).
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-11-14(7-8-14)10-15-13(17)6-9-18-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANXPQBXQTQID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCSC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.